molecular formula C9H11ClO B8762051 2-[(Chloromethoxy)methyl]toluene CAS No. 88041-87-6

2-[(Chloromethoxy)methyl]toluene

Cat. No.: B8762051
CAS No.: 88041-87-6
M. Wt: 170.63 g/mol
InChI Key: PEDBYJGJBGFICO-UHFFFAOYSA-N
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Description

2-[(Chloromethoxy)methyl]toluene is an organic compound characterized by the presence of a chloromethyl group attached to a 2-methylbenzyl ether. This compound is part of the broader class of chloroalkyl ethers, which are known for their reactivity and utility in organic synthesis. This compound is used primarily as an intermediate in the synthesis of various chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Chloromethoxy)methyl]toluene can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl alcohol with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc bromide. The reaction typically proceeds under mild conditions, with the chloromethyl methyl ether being generated in situ from dimethoxymethane and acetyl chloride .

Industrial Production Methods

Industrial production of chloromethyl 2-methylbenzyl ether often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Safety measures are crucial due to the carcinogenic nature of chloromethyl methyl ether .

Chemical Reactions Analysis

Types of Reactions

2-[(Chloromethoxy)methyl]toluene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction can yield the corresponding methylbenzyl ether.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include methylbenzyl ether.

Scientific Research Applications

2-[(Chloromethoxy)methyl]toluene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of chloromethyl 2-methylbenzyl ether involves the formation of a chloromethyl cation, which acts as an electrophile in various reactions. This cation can undergo electrophilic substitution with aromatic compounds, leading to the formation of chloromethylated derivatives. The presence of a Lewis acid catalyst, such as zinc iodide, enhances the formation of the chloromethyl cation and facilitates the reaction .

Comparison with Similar Compounds

2-[(Chloromethoxy)methyl]toluene can be compared with other chloroalkyl ethers such as:

This compound is unique due to its specific structure, which imparts distinct reactivity and applications in various fields.

Properties

CAS No.

88041-87-6

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-(chloromethoxymethyl)-2-methylbenzene

InChI

InChI=1S/C9H11ClO/c1-8-4-2-3-5-9(8)6-11-7-10/h2-5H,6-7H2,1H3

InChI Key

PEDBYJGJBGFICO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COCCl

Origin of Product

United States

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